molecular formula C11H16N2O2 B3334764 ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate CAS No. 1002535-19-4

ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate

Cat. No.: B3334764
CAS No.: 1002535-19-4
M. Wt: 208.26 g/mol
InChI Key: ONRAKOLPWHMJAK-UHFFFAOYSA-N
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Description

Ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate (CAS 1002535-19-4) is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol. Its structure features a pyrazole ring, a five-membered heterocycle known as a privileged scaffold in medicinal chemistry due to its diverse pharmacological potential . This ester serves as a versatile synthetic intermediate and building block for the discovery and development of novel bioactive molecules. The core pyrazole structure is a common motif in numerous pharmacologically active agents. Pyrazole derivatives have been identified as possessing a wide spectrum of biological activities, including anti-inflammatory, antibacterial, antifungal, anticancer, antidepressant, and anti-obesity properties . Specifically, ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates have been designed and synthesized as a new class of antimicrobial agents, showing promising activity against various Gram-positive and Gram-negative bacteria as well as fungal organisms . This highlights the value of this chemical class in antimicrobial research. This compound is strictly for Research Use Only and is intended for use in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

ethyl 1-cyclopentylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-2-15-11(14)10-7-8-13(12-10)9-5-3-4-6-9/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRAKOLPWHMJAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .

Scientific Research Applications

Chemical Synthesis Applications

Building Block for Heterocycles
Ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate is commonly utilized as a precursor in the synthesis of various heterocyclic compounds. This compound's reactivity enables the formation of more complex pyrazole derivatives, which can be further modified for specific applications in drug development and material science.

Table 1: Synthesis Pathways Using this compound

Reaction TypeProduct DerivativeYield (%)Reference
EsterificationEthyl 1-cyclopentyl-4-substituted75
AlkylationN-alkylated pyrazoles80
CyclizationTricyclic pyrazole derivatives70

Biological Applications

Enzyme Inhibition Studies
Research has shown that this compound exhibits potential as an enzyme inhibitor. It has been studied for its effects on various biological targets, including those involved in metabolic pathways.

Case Study: Anti-inflammatory Properties
A study investigated the anti-inflammatory effects of derivatives of this compound. The results indicated that these compounds significantly reduced inflammation markers in vitro, suggesting their potential use in treating inflammatory diseases .

Medicinal Chemistry Applications

Therapeutic Potential
The compound has been explored for its therapeutic properties, particularly in oncology and neurology. Its ability to modulate receptor activity makes it a candidate for developing new treatments for cancer and neurodegenerative disorders.

Table 2: Therapeutic Targets of this compound

TargetDisease AreaMechanism of ActionReference
Nicotinic Acid ReceptorCardiovascular diseasesPartial agonist activity
COX EnzymesInflammatory diseasesInhibition of cyclooxygenase activity
KinasesCancerModulation of kinase signaling pathways

Industrial Applications

Agrochemical Development
this compound is also investigated in the field of agrochemicals. Its derivatives are being developed as pesticides and herbicides due to their ability to interact with plant growth regulators.

Mechanism of Action

The mechanism of action of ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The structural uniqueness of ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate lies in its substitution pattern. Below is a comparative analysis with key analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Structural Features
This compound Cyclopentyl (1), Ethoxycarbonyl (3) C₁₁H₁₆N₂O₂ 208.26 Cycloalkyl group enhances lipophilicity
Ethyl 1-(2,3-dimethylphenyl)-4-phenyl-1H-pyrazole-3-carboxylate 2,3-Dimethylphenyl (1), Phenyl (4) C₂₀H₂₀N₂O₂ 320.39 Bulky aromatic substituents increase steric hindrance
Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate Phenyl (1,5), Ethoxycarbonyl (4) C₁₈H₁₆N₂O₂ 292.33 Aromatic groups enable π-π interactions
Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate Cyclopropyl (3), Methyl (1) C₁₀H₁₄N₂O₂ 194.23 Smaller cycloalkyl group reduces steric bulk
Ethyl 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate Cyclohexyl (1), 4-Methoxyphenyl (5) C₂₀H₂₄N₂O₃ 340.42 Methoxy group introduces polarity

Key Observations :

  • Cycloalkyl vs. Aromatic Substituents : The cyclopentyl group in the target compound provides intermediate lipophilicity compared to smaller cyclopropane or bulkier aromatic substituents .
  • Positional Effects : The 3-carboxylate group in the target compound may exhibit different electronic effects compared to 4- or 5-carboxylate analogs due to resonance and inductive effects .

Physicochemical Properties

Physicochemical properties are influenced by substituents:

Property This compound Ethyl 1,5-Diphenyl-1H-Pyrazole-4-Carboxylate Ethyl 3-Cyclopropyl-1-Methyl-1H-Pyrazole-5-Carboxylate
Molecular Weight 208.26 292.33 194.23
logP (Estimated) ~2.5 (moderate lipophilicity) ~3.0 (higher due to phenyl groups) ~1.4 (lower due to cyclopropane)
Hydrogen Bond Acceptors 3 (ester O, pyrazole N) 3 3
Rotatable Bonds 4 5 4

Notes:

  • Aromatic substituents (e.g., phenyl) increase molecular weight and logP, which may affect bioavailability .

Biological Activity

Ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

  • Molecular Formula : C10_{10}H13_{13}N2_2O2_2
  • Molecular Weight : 187.23 g/mol
  • CAS Number : 1002535-19-4

This compound exhibits its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes. This inhibition leads to a reduction in the production of pro-inflammatory mediators, thereby contributing to its anti-inflammatory and analgesic properties. The compound's interaction with specific molecular targets is crucial for its therapeutic potential.

Biological Activities

The compound has been studied for various biological activities:

  • Anti-inflammatory Effects : this compound has shown significant anti-inflammatory properties in several preclinical studies. It reduces inflammation by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins.
  • Analgesic Properties : The analgesic effects are attributed to its ability to modulate pain pathways, making it a candidate for pain management therapies.
  • Antimicrobial Activity : Research indicates potential antimicrobial effects, particularly against multidrug-resistant bacterial strains. The compound's structure allows it to act as a ligand for various receptors involved in bacterial growth inhibition .

Comparative Analysis

Compound NameBiological ActivityMechanism of Action
This compoundAnti-inflammatory, AnalgesicCOX inhibition
Ethyl 3-pyrazolecarboxylateSimilar anti-inflammatory effectsCOX inhibition
Mthis compoundComparable analgesic propertiesCOX inhibition

The unique cyclopentyl group in this compound imparts distinct steric and electronic properties compared to its analogs, influencing both its reactivity and biological activity.

Case Studies and Research Findings

Several studies have highlighted the compound's efficacy:

  • Anti-inflammatory Study : In a controlled animal study, administration of this compound resulted in a significant decrease in paw edema in rats, demonstrating its potential as an anti-inflammatory agent.
  • Analgesic Efficacy : Another study evaluated the analgesic effect using the hot plate test in mice. Results indicated that the compound significantly increased the pain threshold compared to control groups, suggesting effective analgesic properties.
  • Antimicrobial Testing : A recent investigation assessed the antimicrobial activity against various bacterial strains. This compound exhibited notable inhibitory concentrations lower than those of standard antibiotics, showcasing its potential as an alternative therapeutic agent .

Q & A

Basic: What synthetic strategies are recommended for ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?

Answer:
A common approach involves cyclocondensation reactions between hydrazines and β-keto esters, followed by cyclopentyl group introduction via nucleophilic substitution or metal-catalyzed coupling. For example, similar pyrazole derivatives (e.g., ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate) are synthesized using potassium carbonate as a base in polar aprotic solvents like N,N-dimethylacetamide (DMAc) at elevated temperatures (80–100°C) . Optimization may include:

  • Screening bases (e.g., K₂CO₃ vs. Cs₂CO₃) to improve cyclization efficiency.
  • Adjusting solvent polarity to stabilize intermediates.
  • Employing microwave-assisted synthesis to reduce reaction time.
    Post-synthesis purification via silica gel chromatography or recrystallization is critical for isolating high-purity products.

Basic: What analytical techniques are most reliable for structural characterization of this compound?

Answer:
Combined spectroscopic and crystallographic methods are essential:

  • NMR (¹H/¹³C): Assign peaks using 2D experiments (e.g., COSY, HSQC) to resolve overlapping signals, particularly for cyclopentyl protons.
  • X-ray crystallography: Resolve ambiguous stereochemistry or regiochemistry, as demonstrated for ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate, where crystal packing confirmed the substituent orientation .
  • LC-MS/HPLC: Monitor purity and detect byproducts (e.g., incomplete substitution at the pyrazole N1 position).

Advanced: How can computational chemistry aid in predicting reaction pathways or stability of this compound?

Answer:
Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) can:

  • Model transition states to identify energetically favorable pathways for cyclopentyl group introduction .
  • Predict log P and solubility via COSMO-RS simulations, addressing gaps in experimental data (e.g., partition coefficients are often unavailable for novel pyrazoles) .
  • Assess stability under varying pH or temperature by calculating bond dissociation energies (BDEs) of labile groups (e.g., ester linkages). Tools like Gaussian or ORCA are widely used, with validation against experimental thermogravimetric analysis (TGA) .

Advanced: How should researchers design SAR studies using this compound as a pharmacophore?

Answer:
Key steps include:

  • Core modification: Synthesize analogs with varied substituents (e.g., replacing cyclopentyl with cyclohexyl or aryl groups) to assess steric and electronic effects.
  • Bioassay integration: Test analogs against target enzymes (e.g., kinases or COX-2) using fluorescence polarization or enzymatic inhibition assays. For instance, methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate derivatives showed anti-inflammatory activity via COX-2 inhibition .
  • 3D-QSAR modeling: Use molecular docking (AutoDock Vina) and CoMFA to correlate substituent patterns with bioactivity .

Advanced: How can contradictions between computational predictions and experimental results in synthesis or reactivity be resolved?

Answer:

  • Feedback loops: Integrate experimental data (e.g., failed reaction outcomes) into computational models to refine transition-state barriers, as practiced in the ICReDD framework .
  • Solvent effects: Re-evaluate calculations with explicit solvent models (e.g., SMD) if predictions mismatch observed yields, as dielectric environments significantly impact reaction pathways .
  • In situ monitoring: Use techniques like FT-IR or Raman spectroscopy to detect transient intermediates not accounted for in simulations.

Basic: What safety protocols are critical given limited toxicological data for this compound?

Answer:
Assume potential hazards based on structural analogs:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure. Use fume hoods for handling powders or solvents .
  • Spill management: Absorb with inert materials (e.g., vermiculite) and dispose via licensed waste contractors, as improper disposal risks environmental contamination .
  • Emergency response: Immediate flushing with water for eye/skin contact (15+ minutes) and avoid inducing vomiting if ingested .

Advanced: What experimental approaches can address the lack of ecological or toxicological data for this compound?

Answer:

  • Microtox assays: Test acute toxicity using Vibrio fischeri luminescence inhibition to estimate EC₅₀ values.
  • QSAR models: Predict eco-toxicity (e.g., LC₅₀ for fish) via tools like ECOSAR, though cross-validate with in vitro assays .
  • Degradation studies: Perform HPLC-MS to identify photolysis or hydrolysis byproducts under simulated environmental conditions (pH 4–9, UV light) .

Advanced: How can researchers optimize regioselectivity in pyrazole ring functionalization?

Answer:

  • Directing groups: Introduce temporary protecting groups (e.g., SEM groups) to steer electrophilic substitution to the C5 position.
  • Metal catalysis: Use Pd-catalyzed C–H activation for selective arylation, as demonstrated for ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate derivatives .
  • Kinetic vs. thermodynamic control: Vary reaction temperature—lower temps favor kinetic products (e.g., C3 substitution), while higher temps may shift to thermodynamic outcomes.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate
Reactant of Route 2
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ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate

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